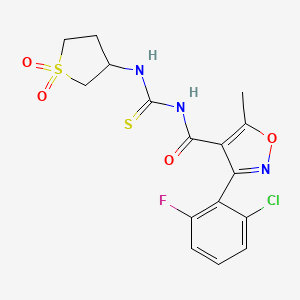

3-(2-chloro-6-fluorophenyl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-5-methylisoxazole-4-carboxamide

Description

This compound is a structurally complex small molecule featuring a central isoxazole ring substituted with a 2-chloro-6-fluorophenyl group at position 3 and a methyl group at position 3. The carboxamide moiety at position 4 is linked to a 1,1-dioxidotetrahydrothiophen-3-yl group via a carbamothioyl (thiourea) bridge. The sulfone group in the tetrahydrothiophene ring enhances polarity and hydrogen-bonding capacity, while the thiourea linkage may confer unique conformational flexibility and intermolecular interactions compared to traditional amides. The chloro-fluoro substitution on the phenyl ring introduces electronic effects that could influence binding affinity in biological targets, such as enzyme active sites or receptors .

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3O4S2/c1-8-12(14(21-25-8)13-10(17)3-2-4-11(13)18)15(22)20-16(26)19-9-5-6-27(23,24)7-9/h2-4,9H,5-7H2,1H3,(H2,19,20,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWBAVLTHQCAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NC3CCS(=O)(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-chloro-6-fluorophenyl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural features:

- A 5-methylisoxazole core.

- A carbamothioyl group attached to a tetrahydrothiophen ring.

- A 2-chloro-6-fluorophenyl substituent.

Research indicates that this compound may act through various biological pathways, including:

- Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in inflammatory pathways, particularly IKK2 (IκB kinase 2), which plays a crucial role in the NF-κB signaling pathway. This inhibition can potentially lead to anti-inflammatory effects and has implications for treating diseases characterized by excessive inflammation .

- Anticancer Properties : The compound has demonstrated activity against tumor cell lines, suggesting a potential role as an anticancer agent. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented in several studies .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, which could be beneficial in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

A review of recent literature highlights several key studies on the biological activity of this compound:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide

- Key Differences: Heterocyclic Core: Replaces the tetrahydrothiophene sulfone with a benzothiophene ring fused to a cyclohexene system. Substituents: Features a 2-chlorophenyl group (vs. 2-chloro-6-fluorophenyl), lacking the electron-withdrawing fluorine atom, which may reduce electrophilic character. Linkage: Uses a standard carboxamide bond instead of the carbamothioyl group, limiting thiourea-specific interactions (e.g., stronger hydrogen-bond donor capacity).

- The simpler phenyl substitution may decrease target selectivity compared to the fluorinated analog .

Methyl 3-(2-Chloro-6-fluorophenyl)-5-(1-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)isoxazole-4-carboxylate

- Key Differences :

- Functional Groups : Substitutes the carbamothioyl-tetrahydrothiophene sulfone moiety with a methyl ester and a pyrazole-trifluoromethyl-pyridyl group.

- Electronic Effects : The trifluoromethyl group is a strong electron-withdrawing substituent, while the ester group may reduce metabolic stability compared to amides.

- The pyridylmethyl group introduces basicity, altering pH-dependent solubility and interaction profiles .

3-(2-Chloro-6-fluorophenyl)-N-((3,4-dimethoxyphenyl)methyl)-5-methylisoxazole-4-carboxamide

- Key Differences :

- Substituent on Amide Nitrogen : Uses a 3,4-dimethoxyphenylmethyl group instead of the tetrahydrothiophene sulfone-carbamothioyl system.

- Electronic and Steric Effects : The dimethoxy groups enhance lipophilicity and may participate in π-π stacking, while the absence of sulfone reduces polarity.

- Implications : Increased lipophilicity could improve blood-brain barrier penetration but may reduce solubility in polar solvents. The dimethoxy group’s bulkiness might sterically hinder target binding .

N-{[5-(3-Chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide

- Key Differences :

- Core Structure : Replaces the isoxazole with a furan ring and introduces a 3-methoxybenzamide group.

- Substituents : The 3-chlorophenyl group (vs. 2-chloro-6-fluorophenyl) alters steric and electronic interactions.

- Implications : The furan ring’s reduced aromaticity compared to isoxazole may decrease stability under oxidative conditions. The methoxy group adds moderate polarity but lacks the fluorinated analog’s electronic effects .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.